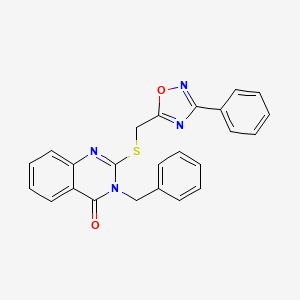

3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-Benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a benzyl group at position 3 and a thioether-linked 3-phenyl-1,2,4-oxadiazole moiety at position 2. The structural complexity of this compound—specifically the oxadiazole ring and benzyl substituent—suggests enhanced electronic and steric properties compared to simpler quinazolinones.

Properties

IUPAC Name |

3-benzyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c29-23-19-13-7-8-14-20(19)25-24(28(23)15-17-9-3-1-4-10-17)31-16-21-26-22(27-30-21)18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJPIQQRFSJSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic organic molecule that combines various functional groups, including a quinazolinone core and an oxadiazole moiety. Its unique structure suggests potential biological activities that warrant investigation. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Characteristics

The molecular formula of the compound is . The presence of multiple aromatic rings and heteroatoms enhances its chemical reactivity and biological interactions. The following table summarizes key structural features and their significance:

| Structural Feature | Description |

|---|---|

| Benzyl Group | Enhances lipophilicity and biological activity. |

| Oxadiazole Ring | Known for diverse biological activities, including antimicrobial properties. |

| Thioether Linkage | May contribute to the compound's ability to interact with biological targets. |

| Quinazolinone Core | Associated with a wide range of pharmacological activities such as anticancer. |

Antimicrobial Activity

Research has shown that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. A study assessed the antimicrobial activity of similar compounds against various bacterial strains and fungi using the broth microdilution method. Notably, compounds with halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Properties

The quinazolinone scaffold is well-documented for its anticancer potential. In vitro studies have indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 49.40 to 83.20 μM for synthesized derivatives in comparison to standard drugs . Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, providing insights into their mechanism of action.

Enzyme Inhibition

Another significant area of activity for this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its α-glucosidase inhibitory activity, which is crucial in managing diabetes by delaying carbohydrate absorption. Some derivatives showed promising results with IC50 values lower than that of acarbose, a standard antidiabetic medication . This suggests that modifications on the quinazolinone structure can lead to enhanced efficacy in glucose regulation.

Case Studies and Research Findings

- Antimicrobial Study : A series of quinazolinone derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and other pathogens. The results indicated that certain modifications significantly increased their antimicrobial potency .

- Cytotoxicity Assay : In vitro evaluations showed that specific derivatives exhibited selective cytotoxicity against cancer cell lines with IC50 values indicating strong efficacy compared to conventional therapies .

- Enzyme Inhibition Research : The α-glucosidase inhibitory activity was assessed using Baker's yeast enzyme, revealing several derivatives with improved inhibitory profiles compared to established drugs .

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinazolinone derivatives, including this compound, possess notable antimicrobial properties. Studies have shown effectiveness against various pathogens, suggesting potential applications in:

- Agricultural Pest Control : Effective against fungal and bacterial pathogens affecting crops.

- Infection Treatment : Potential use in treating human infections caused by resistant strains of bacteria.

Antitumor Activity

Compounds related to 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been evaluated for their antitumor effects. Key findings include:

- Inhibition of Cancer Cell Proliferation : Demonstrated activity against breast and lung cancer cell lines.

- Mechanism of Action : Often involves the inhibition of tyrosine kinases critical for tumor growth and survival.

In Silico Studies

Computational studies have been employed to predict the drug-likeness of this compound and its interactions with biological targets. These studies help in understanding the pharmacokinetics and potential side effects, aiding in the design of safer derivatives.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-chlorobenzyl)-2-[((3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol)] | Contains chlorobenzyl instead of benzyl | Antimicrobial |

| 6-methoxyquinazolinone | Lacks oxadiazole but retains quinazolinone core | Antitumor |

| 7-fluoroquinazolinone | Fluoro substituent enhances activity | Anticancer |

The presence of a trifluoromethyl group combined with an oxadiazole moiety enhances lipophilicity and improves interactions with biological targets compared to other quinazolinones.

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

- Synthesis via Microwave-Assisted Methods : A study demonstrated a rapid synthesis method that improved yields and reduced reaction times for similar quinazolinone derivatives .

- Anticancer Evaluation : In vitro studies showed that derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

- Structure–Activity Relationship (SAR) : Investigations into how modifications to the oxadiazole ring influence biological activity have provided insights for future drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in:

- Quinazolinone core substitutions (e.g., benzyl, phenethyl, chlorobenzyl groups at position 3).

- Heterocyclic ring systems (1,2,4-oxadiazole, 1,2,4-triazole, oxazole).

- Aromatic substituents (phenyl, fluorophenyl, methoxyphenyl, tolyl).

Table 1: Key Structural and Molecular Features

Q & A

Q. What are the key synthetic strategies for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. For example, intermediates can be formed by reacting N-substituted anthranilic acids (e.g., N-methyl anthranilic acid) with carboxylic acids (e.g., thiophenecarboxylic acid) under reflux conditions. Subsequent coupling with heterocyclic amines (e.g., 4-substituted phenyl-1,3-thiazol-2-amines) in ethanol with catalytic bromine yields the final product. Yields >70% are achievable, with characterization via IR (C=O stretch ~1680 cm⁻¹) and NMR (quinazolinone aromatic protons at δ 7.5-8.5 ppm) .

Q. How is the thioether linkage (-SCH2-) confirmed during structural characterization?

The thioether linkage is identified via IR spectroscopy (C-S stretch at 650-700 cm⁻¹) and NMR. In ^1H NMR, the methylene (-SCH2-) protons resonate as a singlet at δ 3.8-4.2 ppm, while ^13C NMR shows the sulfur-bound carbon at ~35 ppm. Mass spectrometry (MS) further confirms the molecular ion peak matching the exact mass .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Antimicrobial activity can be screened using broth microdilution assays (e.g., against Mycobacterium tuberculosis H37Rv). Anti-inflammatory potential is tested via COX-2 inhibition assays. Cytotoxicity is assessed using MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets predicts transition-state energies for cyclization steps. Solvent effects (e.g., ethanol) are modeled via the polarizable continuum model (PCM). Computational workflows (e.g., Gaussian 16) validate reaction feasibility and identify rate-limiting steps, reducing experimental trial-and-error .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. Use explicit solvent models (e.g., molecular dynamics simulations) and compare multiple DFT functionals (e.g., B3LYP vs. M06-2X). Adjust for relativistic effects in heavy atoms (e.g., bromine substituents) using Zeroth-Order Regular Approximation (ZORA) .

Q. How is the environmental fate of this compound evaluated in long-term ecological studies?

Follow the INCHEMBIOL framework:

- Phase 1: Determine octanol-water partition coefficients (log P) and soil adsorption constants (Kd) via shake-flask experiments.

- Phase 2: Assess biodegradation using OECD 301B tests (modified Sturm test).

- Phase 3: Model bioaccumulation in aquatic food webs using quantitative structure-activity relationships (QSARs) .

Methodological Guidance

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Grid boxes centered on active sites (20 ų) and Lamarckian genetic algorithms optimize pose selection. Validate with MM-GBSA binding energy calculations .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS/MS and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.